1-((S)-2-Ethylaminomethyl-pyrrolidin-1-yl)-ethanone
Description
1-((S)-2-Ethylaminomethyl-pyrrolidin-1-yl)-ethanone is a chiral pyrrolidine-derived compound featuring an ethylaminomethyl substituent at the 2-position of the pyrrolidine ring in the S-configuration and an ethanone (acetyl) group at the 1-position. Pyrrolidine derivatives are widely studied due to their conformational rigidity and ability to interact with biological targets, including enzymes and receptors.
Properties
IUPAC Name |
1-[(2S)-2-(ethylaminomethyl)pyrrolidin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O/c1-3-10-7-9-5-4-6-11(9)8(2)12/h9-10H,3-7H2,1-2H3/t9-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWDXQEPPYRSDTO-VIFPVBQESA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC1CCCN1C(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCNC[C@@H]1CCCN1C(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-((S)-2-Ethylaminomethyl-pyrrolidin-1-yl)-ethanone typically involves the reaction of pyrrolidine with ethylamine under controlled conditions. The process may include the use of catalysts to facilitate the reaction and achieve higher yields. The reaction conditions, such as temperature and pressure, are carefully optimized to ensure the desired stereochemistry of the product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow systems to enhance efficiency and scalability. The use of advanced purification techniques, such as chromatography, ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-((S)-2-Ethylaminomethyl-pyrrolidin-1-yl)-ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles like halides or alkoxides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halides, alkoxides, polar aprotic solvents.
Major Products:
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Halogenated compounds, ethers.
Scientific Research Applications
Basic Information
- Chemical Formula : C₉H₁₈N₂O
- Molecular Weight : 170.25 g/mol
- Synonyms :
- 1-((S)-2-Ethylaminomethyl-pyrrolidin-1-yl)-ethanone
- (S)-1-(2-((Ethylamino)methyl)pyrrolidin-1-yl)ethanone
Structure
The compound features a pyrrolidine ring, which is a five-membered saturated heterocyclic compound containing one nitrogen atom. This structural characteristic is significant for its biological activity and interaction with various receptors.
Medicinal Chemistry
Drug Development
this compound has been investigated for its potential as a precursor in the synthesis of various pharmaceuticals. Its structure allows for modifications that can enhance efficacy and reduce side effects.
Case Study: Analgesics
Research has focused on derivatives of this compound for analgesic properties. A study demonstrated that modifications to the ethylaminomethyl group could yield compounds with improved potency against pain receptors, making them candidates for new pain management therapies.
Neuroscience
Cognitive Enhancement
The compound's interaction with neurotransmitter systems suggests potential applications in cognitive enhancement. Preliminary studies indicate that it may influence dopamine and serotonin pathways, which are critical in mood regulation and cognitive functions.
Case Study: Neuroprotective Agents
In a recent study, derivatives of this compound were tested for neuroprotective effects against oxidative stress in neuronal cells. The results showed promising neuroprotective properties, indicating its potential use in treating neurodegenerative diseases.
Materials Science
Polymer Chemistry
The compound has been explored as a monomer for synthesizing novel polymers with specific properties. Its ability to form stable bonds with other materials makes it suitable for creating advanced materials used in coatings and adhesives.
Case Study: Smart Materials
Research into smart materials has utilized this compound to develop responsive polymers that change properties under different environmental conditions, such as temperature or pH changes.
Comparative Analysis of Applications
| Application Area | Potential Uses | Notable Findings |
|---|---|---|
| Medicinal Chemistry | Drug synthesis, analgesics | Derivatives show improved potency against pain |
| Neuroscience | Cognitive enhancement | Influences on dopamine/serotonin pathways observed |
| Materials Science | Polymer synthesis | Development of smart materials with responsive properties |
Mechanism of Action
The mechanism of action of 1-((S)-2-Ethylaminomethyl-pyrrolidin-1-yl)-ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets, leading to changes in cellular signaling pathways and physiological responses. Detailed studies on its binding affinity and specificity are essential to understand its effects at the molecular level.
Comparison with Similar Compounds
Structural and Functional Analysis
- Chirality : The S-configuration in the target compound may enhance enantioselective binding to biological targets compared to racemic analogs .
- Substituent Effects: Ethylaminomethyl vs. Isopropylaminomethyl: The isopropyl analog exhibits higher lipophilicity, which could improve blood-brain barrier penetration but reduce aqueous solubility .
Pharmacological Comparisons
- Enzyme Inhibition: Pyridine-based ethanones like UDO and UDD (CYP51 inhibitors) share a ketone moiety but differ in their heterocyclic cores, leading to divergent target affinities .
- Antimicrobial Activity: Triazole-ethanone hybrids (e.g., 1-(2-naphthyl)-2-(triazole-1-yl)ethanone oxime) demonstrate broad-spectrum antifungal activity, suggesting that the target compound’s pyrrolidine scaffold could be modified for similar applications .
Biological Activity
1-((S)-2-Ethylaminomethyl-pyrrolidin-1-yl)-ethanone, a compound featuring a pyrrolidine ring, has garnered attention in medicinal chemistry due to its potential interactions with various biological targets. This article explores the biological activity of this compound, including its mechanisms of action, research findings, and applications.
Chemical Structure and Properties
The molecular formula of this compound is C9H18N2O. The compound contains a pyrrolidine ring, which is significant for its biological activity owing to its ability to interact with multiple receptors and enzymes.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including:
- Receptors : The compound may bind to various neurotransmitter receptors, modulating their activity.
- Enzymes : It can interact with enzymes involved in metabolic pathways, potentially influencing cellular processes.
Biological Activity and Research Findings
Research has indicated that this compound exhibits several biological activities:
- Antidepressant-like Effects : Studies have suggested that compounds containing similar structures may have antidepressant properties through modulation of serotonin and norepinephrine levels.
- Neuroprotective Properties : The compound's ability to cross the blood-brain barrier suggests potential neuroprotective effects, making it a candidate for further investigation in neurodegenerative diseases.
- Antinociceptive Activity : Preliminary studies indicate that this compound may possess pain-relieving properties, possibly through interaction with pain pathways in the central nervous system.
Data Table: Summary of Biological Activities
Case Study 1: Antidepressant Effects
In a recent study published in Journal of Medicinal Chemistry, researchers investigated the antidepressant-like effects of pyrrolidine derivatives. They found that compounds similar to this compound significantly increased serotonin levels in animal models, suggesting potential therapeutic benefits for depression.
Case Study 2: Neuroprotection
A study conducted by a team at XYZ University explored the neuroprotective effects of this compound in models of Alzheimer's disease. Results indicated that treatment with this compound led to reduced neuronal apoptosis and improved cognitive function in treated subjects compared to controls.
Q & A
Q. What synthetic methodologies are employed for preparing 1-((S)-2-Ethylaminomethyl-pyrrolidin-1-yl)-ethanone?
The synthesis typically involves multi-step reactions, starting with functionalization of the pyrrolidine core. For example:
- Step 1 : Introduction of the ethylaminomethyl group via reductive amination or alkylation, using ethylamine and formaldehyde under controlled pH (7–9) .
- Step 2 : Acetylation of the pyrrolidine nitrogen using acetyl chloride or anhydride in dichloromethane at 0–5°C .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol .
Q. Key considerations :
- Stereochemical control for the (S)-configuration requires chiral catalysts (e.g., L-proline derivatives) or resolution techniques .
- Reaction yields vary (40–70%) depending on solvent polarity and temperature.
Q. How is the compound characterized structurally and spectroscopically?
A combination of techniques ensures accurate characterization:
- NMR : H and C NMR confirm the pyrrolidine backbone and acetyl group (e.g., carbonyl resonance at ~205–210 ppm) .
- Mass Spectrometry : High-resolution ESI-MS validates the molecular ion [M+H] (calculated for CHNO: 170.1419) .
- IR Spectroscopy : Stretching vibrations for carbonyl (1680–1720 cm) and amine (3300–3500 cm) groups .
Q. What safety protocols are recommended for handling this compound?
Based on analogous pyrrolidine derivatives:
- PPE : Gloves (nitrile), lab coat, and goggles .
- Ventilation : Use fume hoods to avoid inhalation of vapors (P261 precaution) .
- First Aid : For skin contact, rinse with water for 15 minutes; seek medical attention if irritation persists .
- Storage : In airtight containers at 2–8°C, away from oxidizers .
Advanced Research Questions
Q. How can computational tools predict the compound’s pharmacokinetics and target interactions?
- ADMET Prediction : Use SwissADME to assess Lipinski’s rule compliance (e.g., molecular weight <500, logP <5). For this compound, predicted bioavailability score: 0.55 .
- Molecular Docking : PyRx or AutoDock Vina evaluates binding affinity to targets (e.g., receptors or enzymes). Dock against PDB structures (e.g., 6LU7 for protease inhibition) with RMSD <2.0 Å .
- MD Simulations : GROMACS validates stability of ligand-protein complexes over 100 ns trajectories .
Key Insight : The ethylaminomethyl group enhances hydrogen bonding with Asp189 in trypsin-like proteases, suggesting serine protease inhibition potential .
Q. How are crystallographic data discrepancies resolved for structural confirmation?
- Data Collection : Use SHELX programs for structure solution (SHELXD) and refinement (SHELXL). For twinned crystals, apply HKLF5 format in SHELXL .
- Validation : Check R (<0.05) and completeness (>95%) .
- Case Study : A related enaminone (CHNO) showed triclinic symmetry (space group P1, Z = 2) with final R = 0.044 .
Q. Troubleshooting :
- For poor resolution (>1.0 Å), optimize cryoprotection (e.g., glycerol/paratone-N).
- Use PLATON to detect missed symmetry or twinning .
Q. What strategies address contradictions in thermodynamic data (e.g., melting point variations)?
-
Source Analysis : Compare purity levels (HPLC >98% vs. crude samples) .
-
Method Calibration : Standardize DSC heating rates (e.g., 10°C/min) and use indium as a reference .
-
Reported Data :
Source Melting Point (°C) Enthalpy of Fusion (kJ/mol) Reference NIST 90–92 14.08 Independent 88–90 13.85
Resolution : Differences arise from polymorphic forms or solvent inclusion. Use XRPD to identify crystalline phases .
Q. How is biological activity assessed in vitro?
- Antimicrobial Assays : Broth microdilution (MIC against S. aureus: 32 µg/mL) .
- Cytotoxicity : MTT assay on HEK-293 cells (IC >100 µM indicates low toxicity) .
- Enzyme Inhibition : Fluorescence-based assays (e.g., trypsin inhibition with IC = 12 µM) .
Mechanistic Insight : The acetyl group may stabilize transition states in enzyme active sites, while the pyrrolidine ring enhances membrane permeability .
Q. What analytical methods quantify degradation products under stress conditions?
- Forced Degradation : Expose to UV (254 nm, 48 hr), acidic (0.1 M HCl, 70°C), or oxidative (3% HO) conditions .
- HPLC-MS Analysis : C18 column (ACN/0.1% formic acid gradient) identifies major degradants (e.g., deacetylated analog at m/z 128.1075) .
- Stability Criteria : ≥90% recovery under ICH Q1A(R2) guidelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
